![molecular formula C23H23N5O2 B6485009 4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide CAS No. 899966-57-5](/img/structure/B6485009.png)
4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that has been studied in the context of its potential biological activities . It is related to a class of compounds that have been evaluated for their anti-tubercular activity . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. These include a pyrazolo[3,4-d]pyrimidin-5-yl core, a 4-tert-butyl group, and a 4-methylphenyl group . The structure of the compound is likely to have a significant impact on its physical and chemical properties, as well as its biological activity.Wissenschaftliche Forschungsanwendungen
- Indole derivatives, like our compound, have been investigated for their anticancer potential. They exhibit cytotoxic effects and may interfere with cancer cell growth pathways .
- Indole-based molecules often possess anti-inflammatory activity. Investigating the effects of our compound on inflammatory markers and pathways could yield valuable insights .
- Indole derivatives have shown promise as analgesics and pain-relieving agents. Researchers can assess the analgesic potential of our compound using animal models or in vitro assays .
- Some indole compounds exhibit neuroprotective effects. Researchers can explore whether our compound protects neurons from oxidative stress, excitotoxicity, or other neurodegenerative factors .
- Lipoxygenases play a role in inflammation and lipid metabolism. Our compound may inhibit 5-lipoxygenase, a key enzyme in the arachidonic acid pathway .
Anticancer Research
Anti-Inflammatory Properties
Analgesic and Antinociceptive Effects
Neuroprotective Studies
Lipoxygenase Inhibition
Drug Development and Lead Optimization
Zukünftige Richtungen
The compound and its related structures appear to have potential for further study, particularly in the context of their anti-tubercular activity . Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in relevant biological models.
Wirkmechanismus
Target of Action
The compound, also known as F2823-0355 or VU0501383-1, is a highly selective and effective inhibitor of pan-PKD . It targets PKD1, PKD2, and PKD3, with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM respectively . It also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl .
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their activity. This inhibition leads to changes in the cellular processes that these targets are involved in .
Biochemical Pathways
Given that it targets pkd and src family kinases, it is likely to affect pathways related to cell proliferation, survival, migration, and differentiation .
Result of Action
The inhibition of PKD and Src family kinases by this compound can lead to a variety of molecular and cellular effects. These may include reduced cell proliferation and migration, and increased cell differentiation and apoptosis . .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-15-5-11-18(12-6-15)28-20-19(13-25-28)22(30)27(14-24-20)26-21(29)16-7-9-17(10-8-16)23(2,3)4/h5-14H,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOBDDYFSLMRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.